molecular formula C19H16F2N4O2 B13848479 N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine

N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine

Cat. No.: B13848479
M. Wt: 370.4 g/mol
InChI Key: AAINTQCCGMHNHY-UHFFFAOYSA-N
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Description

N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine is a pyridine-based diamine derivative featuring two 4-fluorobenzyl groups at positions 2 and 6, a nitro group at position 3, and amine functionalities at positions 2 and 4. This compound is primarily utilized as a synthetic intermediate in the development of analgesic pharmaceuticals, as evidenced by crystallographic studies highlighting its structural role in drug design . Its molecular formula is C₂₅H₂₁F₂N₅O₂, with a molecular weight of 469.47 g/mol. The crystal structure (space group P1̄) reveals intermolecular hydrogen bonding (N–H···O and N–H···F interactions), which stabilizes the lattice and influences solubility and reactivity .

Properties

Molecular Formula

C19H16F2N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-N,6-N-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine

InChI

InChI=1S/C19H16F2N4O2/c20-15-5-1-13(2-6-15)11-22-18-10-9-17(25(26)27)19(24-18)23-12-14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H2,22,23,24)

InChI Key

AAINTQCCGMHNHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from substituted pyridine derivatives. The key steps include:

  • Nitration of pyridine-2,6-diamine or its derivatives to introduce the nitro group at position 3.
  • Amination or substitution reactions to install 4-fluorobenzyl groups on the amino substituents at positions 2 and 6.
  • Purification and isolation of the target compound, often by recrystallization.

This compound is structurally characterized by two 4-fluorobenzyl groups attached to the amino groups at the 2 and 6 positions of the pyridine ring, with a nitro substituent at position 3.

Nitration of Pyridine-2,6-Diamines

A critical step in the preparation is the nitration of pyridine-2,6-diamine derivatives to introduce the nitro group at the 3-position. According to patent EP0873314B1, this nitration is efficiently performed by contacting pyridine-2,6-diamine or its substituted derivatives with a nitrating agent composed of a mixture of nitric acid and fuming sulfuric acid (oleum) under controlled conditions.

Key points of this nitration process include:

  • Use of fuming sulfuric acid (oleum) to provide an anhydrous and highly reactive medium.
  • Control of water content by employing hygroscopic additives such as polyphosphoric acid or diphosphorus pentoxide to trap water formed during the reaction, thus improving yield and purity.
  • The nitration yields nitrated pyridine-2,6-diamines with good selectivity and minimized by-products.

This method improves upon earlier approaches by increasing yield beyond 50% and reducing hazardous by-products.

Substitution with 4-Fluorobenzylamine

The introduction of the 4-fluorobenzyl groups onto the amino substituents is achieved via nucleophilic substitution or amination reactions involving 4-fluorobenzylamine.

Two main approaches are documented:

Reaction with 2-Amino-3-nitro-6-chloropyridine
  • Starting from 2-amino-3-nitro-6-chloropyridine, reaction with 4-fluorobenzylamine in the presence of triethylamine in 2-propanol solvent.
  • The reaction mixture is heated to reflux and stirred for approximately 3 hours.
  • Addition of water precipitates the product, which is then recrystallized from ethanol.
  • This method yields the compound with high efficiency (91% yield reported).
Reaction with 2-Amino-3-nitro-6-methoxypyridine
  • According to patent EP0199951A2, 2-amino-3-nitro-6-methoxypyridine reacts with 4-fluorobenzylamine in water at elevated temperatures (70–150 °C, preferably 90–120 °C).
  • The reaction is often performed under stirring and may be conducted in an autoclave for temperatures above 100 °C.
  • Reaction times range from 5 to 15 hours depending on temperature.
  • Post-reaction, unreacted 4-fluorobenzylamine can be recovered by steam distillation and extraction.
  • This process is noted for its simplicity, safety, and environmental friendliness compared to earlier methods involving chlorinated intermediates.

Reduction and Further Functionalization (Optional)

In some synthetic routes, after nitration and substitution steps, the nitro group may be selectively reduced to an amino group or further derivatized to introduce carbethoxy groups, depending on the target molecule's application. Reduction methods include:

  • Use of nascent hydrogen generated by metals such as zinc, tin, or iron in acidic media.
  • Use of tin(II) chloride in hydrochloric acid.
  • Use of activated aluminum in aqueous ether solutions.

These reductions are typically carried out at moderate temperatures (20–120 °C) and carefully controlled to avoid over-reduction or side reactions.

Comparative Data Table of Preparation Methods

Step Starting Material Reagents/Conditions Reaction Time Yield Notes
Nitration Pyridine-2,6-diamine or derivatives Nitric acid + Fuming sulfuric acid (oleum), with polyphosphoric acid or diphosphorus pentoxide Variable; optimized for high yield >50% theoretical (improved) Anhydrous medium improves yield and purity
Amination (Method 1) 2-Amino-3-nitro-6-chloropyridine 4-Fluorobenzylamine, triethylamine, 2-propanol, reflux 3 hours 91% Reflux in 2-propanol, followed by recrystallization
Amination (Method 2) 2-Amino-3-nitro-6-methoxypyridine 4-Fluorobenzylamine, water, 70–150 °C, autoclave optional 5–15 hours Not specified Environmentally friendly, safer than chlorinated route
Reduction (optional) Nitro intermediate Zn/HCl, Sn/HCl, Fe/HCl, or SnCl2/HCl Hours, 20–120 °C Variable For conversion of nitro to amino groups

Analytical and Purification Notes

  • The final compound is typically isolated by crystallization from ethanol or other suitable solvents.
  • Characterization includes confirming the presence of the nitro group and 4-fluorobenzyl substituents via spectroscopic methods such as NMR and IR.
  • The compound exhibits intramolecular hydrogen bonding and conformational features that can be confirmed by X-ray crystallography.
  • Recovery and recycling of unreacted 4-fluorobenzylamine via steam distillation and extraction improve process sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro group.

    Reduction: Reduction reactions could convert the nitro group to an amine group.

    Substitution: The fluorobenzyl groups might be substituted under certain conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Drug Development: Exploration as a potential pharmaceutical agent due to its unique structure.

    Biological Studies: Use in studies to understand its interaction with biological molecules.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex organic compounds.

    Material Production:

Mechanism of Action

The mechanism of action for “N’N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural motifs include:

  • Pyridine core : Facilitates π-π stacking interactions in biological targets.
  • Nitro group : Enhances electron-withdrawing effects, influencing electronic properties and reactivity.

Table 1: Structural and Functional Group Comparison

Compound Core Structure Substituents Key Functional Groups
Target Compound Pyridine 2,6-bis(4-fluorobenzyl), 3-nitro Amine, Nitro, Fluorobenzyl
N⁶-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine (Analog 1) Pyridine 6-(4-fluorobenzyl), 3-nitro Amine, Nitro, Fluorobenzyl
1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT) Triazene Benzothiazole, 4-nitrophenyl Nitro, Triazene
N,N'-Bis(2-aminobenzal)ethylenediamine Ethylenediamine 2-aminobenzal Amine, Aromatic aldehyde

Physicochemical Properties

  • Lipophilicity: The bis-fluorobenzyl groups in the target compound enhance lipophilicity (logP estimated at ~3.5) compared to mono-substituted analogs (e.g., Analog 1, logP ~2.8), favoring membrane permeability .
  • Hydrogen Bonding : The nitro group in the target compound participates in N–H···O interactions (bond length: ~2.8 Å), similar to Analog 1 .
  • Thermal Stability: Fluorinated analogs generally exhibit higher thermal stability due to strong C–F bonds, contrasting with non-fluorinated diamines like N,N'-Bis(2-aminobenzal)ethylenediamine, which decompose at lower temperatures .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP (Predicted)
Target Compound 469.47 Not reported ~3.5
Analog 1 ~340 (estimated) Not reported ~2.8
BTNPT 323.36 Not reported ~2.1
N,N'-Bis(2-aminobenzal)ethylenediamine 266.35 Not reported ~1.5

Biological Activity

N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine is a compound of significant interest in medicinal chemistry, particularly as an impurity in the synthesis of the analgesic drug Flupirtine. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₉H₁₆F₂N₄O₂
  • Molecular Weight : 370.35 g/mol
  • CAS Number : Not specified
  • Category : Pharmaceutical/API Drug Impurities/Metabolites

Analgesic Properties

This compound serves as a dimer impurity in the synthesis of Flupirtine, which is known for its central analgesic properties. Flupirtine acts as a non-opioid analgesic and has demonstrated efficacy in managing pain without the side effects typically associated with opioid medications .

Anti-inflammatory Activity

Research has indicated that compounds related to this class exhibit significant anti-inflammatory activity. In vivo studies have shown that similar derivatives demonstrate considerable inhibition of edema in animal models, suggesting potential therapeutic applications beyond analgesia .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Pyridine Ring : The presence of a nitro group on the pyridine ring enhances its electron-withdrawing capacity, which is crucial for binding to biological targets.
  • Fluorobenzyl Substituents : The fluorinated benzyl groups contribute to lipophilicity and may improve bioavailability and receptor binding affinity .

Study on Analgesic Efficacy

In a comparative study involving various pyridine derivatives, this compound was evaluated for its analgesic properties against standard drugs. The results indicated that compounds with similar structural motifs exhibited significant analgesic effects in models of acute pain .

Cytotoxicity Assessment

An investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it possesses moderate cytotoxicity. The MTT assay demonstrated that while it shows potential as an anticancer agent, further optimization is required to enhance selectivity and reduce toxicity .

Data Summary Table

PropertyValue
Molecular FormulaC₁₉H₁₆F₂N₄O₂
Molecular Weight370.35 g/mol
Analgesic ActivitySignificant (as an impurity in Flupirtine)
Anti-inflammatory ActivityModerate
CytotoxicityModerate against human cancer cell lines

Q & A

Q. What are the established synthetic routes for N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine, and how is its structural integrity confirmed post-synthesis?

The compound is synthesized via nucleophilic substitution and nitration reactions. A key intermediate in analgesic drug synthesis (e.g., Flupirtine), its structure is confirmed using single-crystal X-ray diffraction. Parameters include a pyridine ring linked to a fluorobenzyl group via a –CH₂–NH– chain, with a nitro group deviating from the pyridine plane (torsion angle O1–N4–C4–C5 = 10.41°) . Hydrogen bonding (N–H···O/N) stabilizes the crystal lattice .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

X-ray crystallography provides precise bond lengths and angles, while NMR (¹H/¹³C) confirms proton environments and substituent positions. IR spectroscopy identifies functional groups (e.g., nitro, amine). Crystallographic data (R factor = 0.052, wR = 0.140) ensure high structural accuracy .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/ingestion; in case of exposure, rinse affected areas with water for 15+ minutes. Store in sealed containers at room temperature, away from oxidizers .

Q. What role does this compound serve in the synthesis of analgesic agents?

It acts as a precursor for Flupirtine, where the nitro group and fluorobenzyl substituents enable carbamate formation. The planar pyridine ring and hydrogen-bonding motifs are critical for downstream reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Control temperature (e.g., 25–40°C) and stoichiometry of fluorobenzylamine and nitro precursors. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution. Monitor purity via HPLC-MS to detect intermediates like pyridine-2,6-diamine derivatives .

Q. What analytical strategies resolve discrepancies in reported hydrogen-bonding patterns?

Re-evaluate crystallization solvents (e.g., ethanol vs. DMSO) and refine diffraction data using higher-resolution detectors. Compare computational models (DFT) with experimental results to validate intermolecular interactions .

Q. How do fluorine atoms influence intermolecular interactions and crystalline packing?

Fluorine’s electronegativity enhances dipole interactions, stabilizing the crystal lattice. Compare with brominated analogs (e.g., N,N'-Bis(4-bromophenyl) derivatives) to assess halogen effects on packing density and melting points .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies (40–60°C, pH 1–13) with HPLC monitoring. Nitro groups may hydrolyze under acidic conditions, while fluorobenzyl moieties resist degradation. Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Q. How does the nitro group’s torsional deviation impact reactivity in subsequent synthetic steps?

The 10.41° torsion angle reduces conjugation with the pyridine ring, increasing electrophilicity at the nitro oxygen. This facilitates nucleophilic attacks in carbamate or amide bond formation .

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